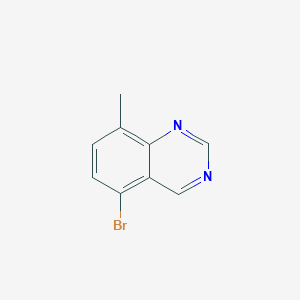

5-Bromo-8-methylquinazoline

Description

BenchChem offers high-quality 5-Bromo-8-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

5-bromo-8-methylquinazoline |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-8(10)7-4-11-5-12-9(6)7/h2-5H,1H3 |

InChI Key |

WFTAAIWHBZYBTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold and the Need for Rigorous Characterization

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-8-methylquinazoline

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and characterization of 5-Bromo-8-methylquinazoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven protocols. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a holistic and validated analytical workflow.

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] 5-Bromo-8-methylquinazoline is a specific analogue whose therapeutic potential and utility as a synthetic intermediate necessitate unambiguous structural confirmation.

Spectroscopic characterization is not merely a procedural step but the cornerstone of chemical integrity. It validates the identity, purity, and structure of a synthesized compound, ensuring that subsequent biological or chemical data is reliable. This guide explains the causality behind experimental choices, providing self-validating protocols for a multi-faceted analytical approach.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which are summarized below.

| Property | Value |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Exact Mass | 221.9847 Da |

| IUPAC Name | 5-bromo-8-methylquinazoline |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and its environment.

Workflow for NMR Analysis

Caption: Standard workflow for NMR-based structural elucidation.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Bromo-8-methylquinazoline, we expect distinct signals for the methyl group and the aromatic protons on both rings. The choice of solvent, deuterated chloroform (CDCl₃), is standard for many organic molecules due to its excellent dissolving power and single, easily identifiable residual solvent peak.[4]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-8-methylquinazoline and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker AVANCE).

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-second relaxation delay).

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual CDCl₃ signal at δ 7.26 ppm.

Predicted ¹H NMR Data: Based on data from analogous quinoline and quinazoline structures, the following assignments are predicted.[1][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.3 | Singlet (s) | - |

| H-4 | ~9.1 | Singlet (s) | - |

| H-6 | ~7.9 | Doublet (d) | J = 8.0 |

| H-7 | ~7.5 | Doublet (d) | J = 8.0 |

| -CH₃ (at C8) | ~2.8 | Singlet (s) | - |

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy maps the carbon framework of the molecule. While it requires longer acquisition times due to the low natural abundance of the ¹³C isotope, it provides invaluable data on the number and electronic environment of unique carbon atoms. Proton-decoupled mode is used to simplify the spectrum, yielding a single peak for each unique carbon.

Experimental Protocol:

-

Sample and Instrument: Use the same sample and instrument as prepared for ¹H NMR.

-

Tuning: Tune the probe to the ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.

-

Processing: Process the FID and reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.[4]

Predicted ¹³C NMR Data: The predicted chemical shifts are based on general values for quinazolines and specific data from related substituted quinolines.[1][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 |

| C-4 | ~155 |

| C-4a | ~152 |

| C-8a | ~148 |

| C-8 | ~138 |

| C-6 | ~135 |

| C-7 | ~128 |

| C-5 | ~120 |

| C-CH₃ | ~20 |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a compound.

Expertise & Causality: For 5-Bromo-8-methylquinazoline, the most critical diagnostic feature will be the isotopic pattern of the molecular ion. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion (M⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This provides unambiguous evidence for the presence of a single bromine atom.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol (High-Resolution ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to the low µg/mL or ng/mL range.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Thermo Fisher Q-Exactive or Bruker MicroTOF).

-

Ionization: Infuse the sample into the electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[6]

-

Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500).

-

Analysis: Analyze the resulting spectrum to identify the m/z values of the isotopic peaks for the [M+H]⁺ ion and compare them to the theoretical values.

Predicted Mass Spectrometry Data:

| Ion | Calculated m/z (Da) | Expected m/z [M+H]⁺ | Notes |

| C₉H₇⁷⁹BrN₂ | 221.9847 | 222.9920 | Corresponds to the M peak. |

| C₉H₇⁸¹BrN₂ | 223.9826 | 224.9899 | Corresponds to the M+2 peak. |

The observation of two peaks around m/z 223 and 225 with nearly identical intensities would strongly confirm the molecular formula.[7]

Vibrational and Electronic Spectroscopy

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR a valuable tool for functional group identification. For 5-Bromo-8-methylquinazoline, we expect to see characteristic absorptions for the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic system, and the aliphatic C-H bonds of the methyl group.[1][8]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.

-

Processing: Perform a background subtraction and analyze the peak positions (in cm⁻¹).

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 |

| C=N Stretch (Pyrimidine Ring) | 1625 - 1610 |

| Aromatic C=C Stretch | 1580 - 1475 |

| C-H In-plane Bending | 1290 - 1010 |

| C-H Out-of-plane Bending | 1000 - 700 |

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the quinazoline ring is expected to absorb UV radiation, leading to characteristic π → π* and n → π* transitions.[9] The position and intensity of these absorptions are sensitive to the solvent and substitution pattern.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.[10]

-

Acquisition: Record the absorption spectrum over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax).

Predicted UV-Vis Absorption Maxima:

| Transition Type | Predicted λmax (nm) |

| π → π | ~225 and ~270 |

| n → π | ~315 |

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides the complete picture. True structural confirmation comes from the integration of all spectroscopic data. The process is a self-validating loop where data from one technique corroborates the others.

Caption: Integrated workflow for structural confirmation.

MS confirms the elemental composition and molecular weight. NMR defines the precise atomic connectivity and chemical environment. IR validates the presence of the key functional groups inherent to the quinazoline structure, and UV-Vis confirms the presence of the expected conjugated electronic system. Together, these techniques provide an undeniable and comprehensive characterization of 5-Bromo-8-methylquinazoline, ensuring the integrity of the compound for all subsequent research and development applications.

References

-

IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

-

MDPI. (n.d.). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available from: [Link]

-

Beilstein-Institut. (2020, May 28). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Available from: [Link]

-

MDPI. (n.d.). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Available from: [Link]

-

Open Access Repository. (n.d.). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information for a related publication. Available from: [Link]

-

International Journal of Innovative Research in Technology. (2025, December). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available from: [Link]

-

ACS Publications. (n.d.). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Available from: [Link]

-

ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for a related publication. Available from: [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available from: [Link]

Sources

- 1. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]

- 2. ijirt.org [ijirt.org]

- 3. longdom.org [longdom.org]

- 4. rsc.org [rsc.org]

- 5. acgpubs.org [acgpubs.org]

- 6. rsc.org [rsc.org]

- 7. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 8. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.aip.org [pubs.aip.org]

In-Depth Technical Guide: 5-Bromo-8-methylquinazoline in Advanced Drug Discovery

Executive Summary

The compound 5-bromo-8-methylquinazoline is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique structural features—a rigid quinazoline core substituted with a versatile halogen at the C5 position and a functionalizable methyl group at the C8 position—make it an ideal precursor for synthesizing complex polycyclic therapeutics. This whitepaper provides an in-depth analysis of its chemical identity, its mechanistic role in developing Toll-like receptor (TLR) 7/8 antagonists and p70S6K inhibitors, and the field-proven synthetic protocols required to generate and functionalize this molecule.

Chemical Identity & Physical Properties

The precise identification and characterization of starting materials are foundational to reproducible drug development. Below is the standardized chemical identity for 5-bromo-8-methylquinazoline.

Table 1: Chemical Identity and Quantitative Properties

| Property | Value |

| IUPAC Name | 5-bromo-8-methylquinazoline |

| CAS Number | 1445781-41-8 |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

| Boiling Point | 323.0 ± 22.0 °C (Predicted) |

| Density | 1.565 ± 0.06 g/cm³ (Predicted) |

| pKa (Acid Dissociation) | 3.48 ± 0.35 (Predicted) |

Mechanistic Role in Drug Development

Synthesis of TLR7/8 Antagonists (e.g., Enpatoran)

Toll-like receptors 7 and 8 (TLR7/8) are endosomal pattern recognition receptors responsible for detecting single-stranded RNA (ssRNA). Aberrant activation of these receptors is a primary driver of autoimmune disorders, such as systemic lupus erythematosus (SLE), and hyperinflammatory responses. 5-Bromo-8-methylquinazoline serves as a critical synthetic scaffold for polycyclic TLR7/8 antagonists, most notably the clinical-stage candidate Enpatoran (M5049) . The quinazoline core mimics natural purine bases, allowing the derivative to competitively bind within the TLR7/8 active site, thereby halting the MyD88-dependent signaling cascade and subsequent NF-κB-mediated cytokine release.

Modulation of the mTOR/p70S6K Pathway

The 70 kDa ribosomal protein S6 kinase (p70S6K) is a downstream serine-threonine kinase in the PI3K/AKT/mTOR pathway. It is essential for regulating mRNA translation and cell cycle progression. In many hyperproliferative diseases and cancers, this pathway is constitutively active. 5-Bromo-8-methylquinazoline is utilized to synthesize novel heterocyclic carboxamides that act as potent p70S6K inhibitors . The bromo- substitution at C5 provides a critical vector for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to append kinase-hinge-binding motifs.

Experimental Protocols: Synthesis and Functionalization

To ensure scientific integrity, the following methodologies are designed as self-validating systems. We detail the causality behind each reagent choice and provide quantitative Quality Control (QC) parameters.

Protocol A: Regioselective Synthesis of 5-Bromo-8-methylquinazoline

The synthesis begins with 8-methylquinazoline. Because the quinazoline ring is electron-deficient (due to the two nitrogen atoms), standard electrophilic aromatic substitution (EAS) is highly unfavorable.

Step-by-Step Methodology:

-

Preparation: Dissolve 8-methylquinazoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Causality: H₂SO₄ serves a dual purpose. It acts as a solvent and protonates the quinazoline nitrogens. Protonation prevents the oxidation of the nitrogen atoms by bromine and deactivates the pyrimidine ring, forcing the substitution onto the carbocycle.

-

-

Electrophile Generation: Add silver sulfate (Ag₂SO₄, 1.6 eq) in portions, followed by the dropwise addition of bromine (Br₂, 1.2 eq).

-

Causality: The 8-methyl group acts as an electron-donating group via hyperconjugation, directing the incoming electrophile to the para position (C5). Ag₂SO₄ reacts with Br₂ to precipitate insoluble AgBr, generating a highly potent bromonium-like electrophile capable of attacking the deactivated ring.

-

-

Reaction: Stir the mixture at room temperature for 16 hours. Monitor via LC-MS.

-

Quenching & Extraction: Quench the reaction over crushed ice and basify with NH₄OH solution. Extract the aqueous layer with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

-

Purification: Purify the crude product via silica gel column chromatography (60-120 mesh) using petroleum ether/ethyl acetate to yield 5-bromo-8-methylquinazoline as a pale yellow liquid/solid.

Table 2: Self-Validating QC Parameters (¹H-NMR, 400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment & Causality |

| 9.60 - 9.58 | Singlet (s) | 1H | Pyrimidine proton (C2/C4); strongly deshielded by adjacent N atoms. |

| 9.40 - 9.38 | Singlet (s) | 1H | Pyrimidine proton (C4/C2); confirms intact heteroaromatic core. |

| 7.93 - 7.91 | Doublet (d, J=7.7 Hz) | 1H | Aromatic proton (C6/C7); ortho-coupled, confirming para-substitution. |

| 7.77 - 7.75 | Doublet (d, J=7.7 Hz) | 1H | Aromatic proton (C7/C6); ortho-coupled. |

| 2.62 | Singlet (s) | 3H | Benzylic methyl protons at C8; remains unreacted in this step. |

Protocol B: Downstream Functionalization (Wohl-Ziegler Bromination)

To build polycyclic structures, the C8-methyl group must be functionalized.

Step-by-Step Methodology:

-

Initiation: To a stirred solution of 5-bromo-8-methylquinazoline (1.0 eq) in carbon tetrachloride (CCl₄) under N₂, add N-Bromosuccinimide (NBS, 2.2 eq) and Azobisisobutyronitrile (AIBN, 0.2 eq).

-

Causality: This is a Wohl-Ziegler radical bromination. NBS provides a low, steady concentration of bromine radicals. AIBN is a thermal radical initiator. The reaction selectively targets the C8-methyl group because the resulting benzylic radical is thermodynamically stabilized by resonance with the aromatic ring.

-

-

Propagation: Heat the mixture to 90°C for 12 hours.

-

Isolation: Cool to room temperature, filter off the succinimide byproduct, and wash with CCl₄. Concentrate the filtrate to yield 5-bromo-8-(dibromomethyl)quinazoline, ready for subsequent cyclization or nucleophilic substitution.

Visualizations

Fig 1. Synthesis workflow of 5-Bromo-8-methylquinazoline and its downstream functionalization.

Fig 2. Pharmacological inhibition of TLR7/8 and p70S6K pathways by quinazoline derivatives.

References

- Sherer, B.A., & Brugger, N. (2017). Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders (Patent No. WO2017106607A1). World Intellectual Property Organization / Google Patents.

- Huck, B.R., et al. (2016). NOVEL HETEROCYCLIC CARBOXAMIDES AS MODULATORS OF KINASE ACTIVITY (Patent No. EP2794571B1). European Patent Office / Google Patents.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). enpatoran | Ligand page. International Union of Basic and Clinical Pharmacology. URL:[Link]

-

National Center for Biotechnology Information. (2020). SID 434321742 - enpatoran. PubChem Database. URL:[Link]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-8-methylquinazoline for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

5-Bromo-8-methylquinazoline is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As with any novel chemical entity being considered for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Bromo-8-methylquinazoline. For drug development professionals and researchers, these parameters are critical for designing robust formulations, predicting in vivo behavior, and ensuring the overall quality and efficacy of a potential therapeutic agent. This document will detail the experimental methodologies, the rationale behind the procedural choices, and the means to ensure data integrity, thereby providing a self-validating system for the characterization of this molecule.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to erratic absorption and insufficient therapeutic effect. Therefore, a multi-faceted approach to solubility assessment is warranted, encompassing both kinetic and thermodynamic measurements.

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

In early drug discovery, kinetic solubility is often the first assessment. It measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer and allowed to equilibrate for a short period.[1][2][3] This high-throughput screening method is valuable for ranking compounds but may not reflect the true equilibrium state.[4]

Thermodynamic solubility , on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.[1][3][5] This is a more time- and resource-intensive measurement but provides the definitive solubility value crucial for later-stage development and formulation design.[5] For a novel compound like 5-Bromo-8-methylquinazoline, determining the thermodynamic solubility is essential.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[1] It involves equilibrating an excess of the solid compound in a solvent of interest until a saturated solution is formed.

Methodology:

-

Solvent Selection: A panel of pharmaceutically relevant solvents should be chosen to assess the solubility profile of 5-Bromo-8-methylquinazoline. This should include:

-

Aqueous buffers at physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.[3]

-

Common organic solvents used in formulation, such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400.

-

A non-polar solvent like heptane to understand its lipophilicity.

-

-

Sample Preparation:

-

Accurately weigh an excess amount of 5-Bromo-8-methylquinazoline (e.g., 5-10 mg) into separate, sealed vials for each solvent. The exact amount should be recorded.

-

Add a precise volume of the selected solvent (e.g., 1 mL) to each vial.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) can be employed for clear separation.[1]

-

-

Quantification:

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 5-Bromo-8-methylquinazoline in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Presentation: Solubility of 5-Bromo-8-methylquinazoline

The results should be tabulated for clear comparison.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 0.1 N HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | ||

| Water | ~7.0 | 25 | ||

| Ethanol | N/A | 25 | ||

| Propylene Glycol | N/A | 25 | ||

| PEG 400 | N/A | 25 | ||

| Heptane | N/A | 25 |

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Understanding the stability of 5-Bromo-8-methylquinazoline under various stress conditions is a regulatory requirement and crucial for determining its shelf-life, storage conditions, and potential degradation products.[6][7][8] Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of the molecule.[6][7][9]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[7] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are formed at a sufficient level for detection and characterization without being overly complex.[9]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 5-Bromo-8-methylquinazoline in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.

-

Basic: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C.

-

Neutral: Mix the stock solution with water and heat at 60-80°C.

-

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[7][10]

-

Photolytic Degradation: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13] A control sample should be protected from light (e.g., wrapped in aluminum foil).[12]

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C).

-

-

Time Points: Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to monitor the degradation process.

-

Sample Quenching and Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Data Presentation: Forced Degradation of 5-Bromo-8-methylquinazoline

The results should be summarized in a table to show the extent of degradation and the formation of impurities.

| Stress Condition | Time (hours) | Assay of 5-Bromo-8-methylquinazoline (%) | Number of Degradants | Peak Area of Major Degradant (%) |

| 0.1 N HCl, 80°C | 24 | |||

| 0.1 N NaOH, 60°C | 8 | |||

| Water, 80°C | 48 | |||

| 3% H₂O₂, RT | 24 | |||

| Photolytic (ICH Q1B) | - | |||

| Thermal (Solid), 100°C | 48 |

Workflow Visualization

Caption: Workflow for Forced Degradation Studies.

Part 3: Development of a Stability-Indicating Analytical Method

A robust, validated, stability-indicating analytical method is the cornerstone of any solubility and stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14][15]

HPLC Method Development and Validation

The method must be able to separate the parent compound, 5-Bromo-8-methylquinazoline, from all its potential degradation products and any impurities.

Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point for a non-polar compound like 5-Bromo-8-methylquinazoline.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of peaks with different polarities.

-

Wavelength Selection: The detection wavelength should be set at the maximum absorbance (λmax) of 5-Bromo-8-methylquinazoline to ensure high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Forced Degradation Samples for Specificity: The developed method's ability to separate the parent peak from degradant peaks is confirmed by analyzing the samples from the forced degradation study.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, covering the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The comprehensive characterization of the solubility and stability of 5-Bromo-8-methylquinazoline is a critical step in its journey from a novel compound to a potential therapeutic agent. The methodologies outlined in this guide provide a robust and scientifically sound framework for obtaining these crucial data. By understanding the "why" behind each experimental choice and implementing self-validating protocols, researchers and drug development professionals can confidently assess the viability of this molecule and make informed decisions for its future development. The data generated from these studies will be indispensable for formulation development, regulatory submissions, and ultimately, for ensuring the delivery of a safe and effective medicine.

References

-

Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link].

-

PubChem - National Center for Biotechnology Information. 5-Bromo-8-methylquinoline. Available from: [Link].

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link].

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available from: [Link].

-

ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Available from: [Link].

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link].

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link].

-

PMC. Quinazoline derivatives: synthesis and bioactivities. Available from: [Link].

-

MDPI. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link].

-

ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link].

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link].

-

Pharmacy & Pharmacology. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Available from: [Link].

-

ResearchGate. Hydrolytic stability of selected pharmaceuticals and their transformation products. Available from: [Link].

-

ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available from: [Link].

-

ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link].

-

International Journal of Innovative Research in Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Available from: [Link].

-

Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link].

-

Q-Lab. Understanding ICH Photostability Testing. Available from: [Link].

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link].

-

SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available from: [Link].

-

Oriental Journal of Chemistry. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Available from: [Link].

-

PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link].

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link].

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link].

-

SpringerLink. Hydrolysis in Pharmaceutical Formulations. Available from: [Link].

-

IntechOpen. Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link].

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available from: [Link].

-

Certified Laboratories. Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available from: [Link].

-

Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available from: [Link].

-

The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available from: [Link].

-

Drawell Analytical. Pharmaceutical Stability Testing - Instruments and Global Guidelines. Available from: [Link].

Sources

- 1. enamine.net [enamine.net]

- 2. inventivapharma.com [inventivapharma.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. asianpubs.org [asianpubs.org]

- 5. evotec.com [evotec.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pharmainfo.in [pharmainfo.in]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 14. researchgate.net [researchgate.net]

- 15. biomedres.us [biomedres.us]

The Quinazoline Core: A Journey from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide on the Discovery and History of Quinazoline-Based Compounds

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a "privileged structure" in medicinal chemistry.[1][2] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrimidine ring, is the foundational core of a multitude of synthetic and naturally occurring compounds with a broad spectrum of pharmacological activities.[1][3][4] This guide provides a comprehensive exploration of the discovery and historical development of quinazoline-based compounds, from their initial synthesis in the 19th century to their current role in the development of targeted therapies.

The Dawn of Quinazoline Chemistry: Early Syntheses and Structural Elucidation

The journey of quinazoline chemistry began in the late 19th century, a period of burgeoning exploration in organic synthesis. The first documented synthesis of a quinazoline derivative was achieved by Peter Griess in 1869, who reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[5][6] This pioneering work, while not yielding the parent quinazoline, was the first to construct the fundamental bicyclic ring system.

It was not until 1895 that August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself.[3][7][8] Their method involved the decarboxylation of quinazoline-2-carboxylic acid.[7] A few years later, in 1903, Siegmund Gabriel developed a more efficient synthesis starting from o-nitrobenzylamine.[5][6][7] This multi-step process involved reduction of the nitro group, followed by condensation with formic acid and subsequent oxidation to yield quinazoline.[7] The name "quinazoline" was proposed by Widdege to describe this new class of compounds.[5][6]

These early synthetic endeavors were crucial in establishing the fundamental structure and chemical properties of the quinazoline core, paving the way for future investigations into its therapeutic potential.

Foundational Synthetic Methodologies: Building the Quinazoline Scaffold

The versatility of the quinazoline scaffold in drug discovery is largely due to the development of robust and adaptable synthetic methodologies. Two classical named reactions have been particularly instrumental in the synthesis of quinazolinone derivatives, which are key intermediates in the preparation of many biologically active compounds.

The Niementowski Quinazoline Synthesis

First reported by Stefan Niementowski in 1895, this reaction involves the thermal condensation of anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (also known as a quinazolin-4(3H)-one).[9][10] The reaction is typically carried out at high temperatures (150-200°C) and can be performed with or without a solvent.[9][11] The choice of amide determines the substituent at the 2-position of the quinazolinone ring.[9]

The mechanism of the Niementowski synthesis proceeds through an initial nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide, forming an N-acylanthranilamide intermediate. This is followed by an intramolecular cyclodehydration to yield the final quinazolinone product.[9]

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone

Materials:

-

Anthranilic Acid

-

Formamide

-

Heating mantle or sand bath

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware

Procedure:

-

Combine anthranilic acid and an excess of formamide (acting as both reactant and solvent) in a round-bottom flask. A typical molar ratio is 1:5 (anthranilic acid:formamide).[11]

-

Heat the mixture to 150-160°C using a heating mantle or sand bath and maintain this temperature under reflux for several hours.[11] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

The crude 4(3H)-quinazolinone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[11][12]

Microwave-Assisted Variation: To improve reaction efficiency and reduce reaction times, the Niementowski synthesis can be performed under microwave irradiation.[10][12] This often leads to higher yields in a fraction of the time compared to conventional heating.[11]

The Pfitzinger Quinoline Synthesis (A Related Reaction)

While not a direct synthesis of quinazolines, the Pfitzinger reaction is a historically significant method for preparing quinoline-4-carboxylic acids, which share a bicyclic aromatic structure.[13][14] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[14][15] The versatility of the Pfitzinger synthesis allows for the introduction of diverse substituents on the resulting quinoline ring, making it a valuable tool in medicinal chemistry.[15]

The mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then undergoes intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid.[15]

Nature's Quinazolines: The Discovery of Bioactive Alkaloids

The quinazoline scaffold is not only a product of chemical synthesis but is also found in a variety of natural products, particularly alkaloids isolated from plants, microorganisms, and animals.[3][8] To date, over 200 biologically active quinoline and quinazoline alkaloids have been identified.[7][16]

One of the earliest and most well-known quinazoline alkaloids is vasicine (also known as peganine).[3][8] First isolated in 1888 from the Indian shrub Adhatoda vasica, vasicine has been traditionally used in Ayurvedic medicine for its bronchodilator and expectorant properties.[5][8][17] The discovery and characterization of vasicine provided a molecular basis for the therapeutic effects of this traditional medicine and spurred further interest in the biological activities of quinazoline-containing natural products.

The structural diversity of naturally occurring quinazolinone alkaloids is vast, and many exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[17][18] This has made them attractive targets for total synthesis and further derivatization in drug discovery programs.

The Modern Era: Quinazolines as Targeted Therapeutics

The true potential of the quinazoline scaffold in modern medicine was realized with the development of synthetic derivatives as targeted therapeutic agents. The ability to readily modify the quinazoline core at various positions has allowed medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the discovery of potent and selective inhibitors of key biological targets.

From Antihypertensives to Anticancer Agents

Some of the early therapeutic applications of synthetic quinazolines were in the treatment of hypertension.[4][5] Compounds like prazosin , terazosin , and doxazosin are quinazoline-based alpha-1 adrenergic receptor antagonists that have been widely used as antihypertensive drugs.[8]

However, the most significant impact of quinazoline derivatives has been in the field of oncology.[19] The discovery of gefitinib (Iressa®) and erlotinib (Tarceva®) revolutionized the treatment of certain types of non-small cell lung cancer (NSCLC).[7][20][21] These drugs are potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver of cell proliferation and survival in many cancers.[7][19]

The development of gefitinib and erlotinib highlighted the potential of the 4-anilinoquinazoline scaffold as a privileged structure for kinase inhibition.[22] This has led to the development of a new generation of quinazoline-based kinase inhibitors, including lapatinib (Tykerb®) , an inhibitor of both EGFR and HER2, and afatinib (Gilotrif®) , an irreversible inhibitor of the ErbB family of receptors.[8][22][23]

A Versatile Scaffold for Diverse Therapeutic Targets

Beyond oncology, the quinazoline scaffold has been explored for a wide range of other therapeutic applications, demonstrating its remarkable versatility.[19][24] Researchers have developed quinazoline derivatives with potent antimicrobial, anti-inflammatory, antiviral, and anticonvulsant activities.[3][25][26] The ability of the quinazoline core to interact with a variety of biological targets continues to make it a highly attractive starting point for the design of new therapeutic agents.[2][24]

Summary of Key Milestones in Quinazoline Discovery and Development

| Year | Milestone | Significance |

| 1869 | Griess synthesizes the first quinazoline derivative.[5][6] | First construction of the quinazoline ring system. |

| 1888 | Isolation of the natural alkaloid vasicine.[8][17] | Discovery of a biologically active, naturally occurring quinazoline. |

| 1895 | Bischler and Lang synthesize the parent quinazoline.[3][7][8] | First synthesis of the fundamental quinazoline molecule. |

| 1895 | Niementowski develops the synthesis of quinazolin-4(3H)-ones.[9] | A versatile and widely used method for preparing key quinazoline intermediates. |

| 1903 | Gabriel reports an improved synthesis of quinazoline.[5][6][7] | Provided a more efficient route to the parent compound. |

| 2003 | FDA approval of gefitinib (Iressa®) for NSCLC.[7][22] | Landmark approval of a targeted anticancer therapy based on the quinazoline scaffold. |

| 2004 | FDA approval of erlotinib (Tarceva®) for NSCLC.[22] | Further established the importance of quinazoline-based EGFR inhibitors in cancer treatment. |

Visualizing the Core: Synthetic Pathways and Relationships

Caption: Historical timeline of key discoveries and developments in quinazoline chemistry.

The Future of Quinazoline Research

The rich history of quinazoline chemistry, from its academic origins to its profound impact on modern medicine, is a testament to the power of organic synthesis and medicinal chemistry. The quinazoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[1] Future research is likely to focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of quinazolines as multi-target inhibitors and as agents to overcome drug resistance is also a promising area of investigation.[1] With ongoing advances in synthetic methodologies and a deeper understanding of the molecular basis of disease, the quinazoline core is poised to remain a cornerstone of drug discovery for years to come.

References

- Vertex AI Search. (2024). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents.

- MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- Bentham Science. (2020).

- Vertex AI Search. (2024). Niementowski quinazoline synthesis.

- BenchChem. (2025). A Technical Guide to the Discovery and History of Quinazoline Compounds.

- ResearchGate. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib.

- Wikipedia. (2024). Quinazoline.

- ACS Publications. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib.

- PubMed. (2023).

- BenchChem. (2025).

- Vertex AI Search. (2025).

- Taylor & Francis Online. (2007). Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents.

- Name Reaction. (n.d.). Nimentowski Quinazoline Synthesis.

- Oriental Journal of Chemistry. (2024).

- National Center for Biotechnology Information. (2018). Biologically active quinoline and quinazoline alkaloids part I.

- IJPRA. (n.d.). A Review on 4(3H)-quinazolinone synthesis.

- BenchChem. (2025). Application Note: Synthesis of 4(3H)

- Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines.

- National Center for Biotechnology Information. (2021).

- LOCKSS. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.

- BenchChem. (2025). The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis.

- ResearchGate. (2024). Chemistry and Pharmacology of Quinazoline Scaffolds-a review.

- BenchChem. (2025). The Quinazoline-2,4-diamine Scaffold: A Privileged Structure in Drug Discovery.

- Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.

- MDPI. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease.

- BenchChem. (2025). The Pfitzinger Synthesis: A Technical Guide to Substituted Quinoline-4-Carboxylic Acids.

- RSC Publishing. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids.

- IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline.

- ResearchGate. (2018). Biologically active quinoline and quinazoline alkaloids part I.

- PubMed. (2018). Biologically active quinoline and quinazoline alkaloids part II.

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

- Journal of Medicinal Chemistry. (2022).

- International Journal of Innovative Research in Technology. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.

- SciSpace. (2020).

- YouTube. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17.

- Future Science. (2020).

- SciSpace. (2012). Quinazoline derivatives & pharmacological activities: a review.

- JOCPR. (2012).

- Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazoline - Wikipedia [en.wikipedia.org]

- 8. orientjchem.org [orientjchem.org]

- 9. grokipedia.com [grokipedia.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activities of Recent Advances in Quinazoline | IntechOpen [intechopen.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. ijirt.org [ijirt.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. arkat-usa.org [arkat-usa.org]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 26. scispace.com [scispace.com]

Introduction: The Quinazoline Scaffold and the Strategic Role of Halogenation

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Quinazolines for Drug Discovery Professionals

The quinazoline ring system, an intricate fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to form key interactions with biological targets have led to the development of numerous therapeutic agents.[2][3] Quinazoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4][5] In the realm of oncology, the quinazoline core is famously embodied in several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[3][6]

The process of halogenation—introducing fluorine, chlorine, bromine, or iodine atoms into the quinazoline scaffold—is a cornerstone strategy in drug design. This seemingly simple modification can profoundly alter a molecule's physicochemical properties, thereby modulating its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), target binding affinity, and overall efficacy.[7] This guide provides a detailed exploration of the core physicochemical properties of halogenated quinazolines, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and the Influence of Halogenation

The success of a drug candidate is critically dependent on its physicochemical properties.[8] For halogenated quinazolines, understanding these properties is key to optimizing their drug-like characteristics.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a crucial determinant of its membrane permeability, solubility, and plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

-

The Role of Halogens: Halogen atoms are lipophilic and their introduction onto the quinazoline ring system generally increases the molecule's LogP value. The effect's magnitude typically follows the order: I > Br > Cl > F. This increased lipophilicity can enhance cell membrane penetration, a desirable trait for reaching intracellular targets.[9] However, excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.[10][11]

-

Positional Impact: The position of the halogen substituent significantly influences its effect. Halogenation on the aniline ring of 4-anilinoquinazolines, a common feature of EGFR inhibitors, directly impacts the conformation and binding affinity within the ATP-binding pocket of the kinase.[12]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and is a critical prerequisite for drug absorption.[13][14] Poor aqueous solubility is a major hurdle in drug development, often leading to unreliable results in biological assays and poor bioavailability.[8][15]

-

The Halogen Conundrum: While increasing lipophilicity, halogenation often decreases aqueous solubility. This inverse relationship presents a significant challenge for medicinal chemists, who must strike a delicate balance. For instance, highly lipophilic bromo- and iodo-substituted quinazolines may exhibit potent enzymatic activity in vitro but fail in vivo due to poor solubility and absorption.

-

Solubility Types: In drug discovery, two types of solubility are commonly measured:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput screening method used in early discovery.[13][14]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is measured in later stages of development to guide formulation.[13][15]

-

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The quinazoline scaffold contains basic nitrogen atoms (N1 and N3), and their pKa values are critical as the ionization state affects solubility, permeability, and target interaction.[5]

-

Electronic Effects of Halogens: Halogens are electronegative and exert an electron-withdrawing inductive effect. Placing a halogen on the quinazoline ring system generally decreases the basicity of the nitrogen atoms, thus lowering their pKa values. This effect is most pronounced with fluorine and diminishes with iodine. A lower pKa means the compound will be less protonated (less charged) at physiological pH (7.4), which can influence its interaction with the phosphate backbone of ATP or acidic residues in a kinase binding site. Computational methods, such as those using Density Functional Theory (DFT), can be employed to predict these pKa values, though experimental verification is crucial.[16][17][18]

Chemical Stability

A drug molecule must remain stable during its shelf-life and upon administration to ensure its safety and efficacy.[19][20] Stability testing exposes the compound to various environmental factors like temperature, humidity, and light to identify potential degradation pathways.[21][22][23]

-

Halogen Bond Strength: The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. This trend suggests that iodo- and bromo-substituted quinazolines may be more susceptible to metabolic or photochemical degradation compared to their fluoro- and chloro- counterparts. Stability studies, often conducted using High-Performance Liquid Chromatography (HPLC) to monitor for degradation products, are essential to establish a suitable re-test period and storage conditions.[19][24]

Structure-Activity Relationship (SAR): Connecting Properties to Performance

The strategic placement of halogens is a powerful tool for optimizing the biological activity of quinazoline derivatives.

-

Kinase Inhibition: In the context of EGFR inhibitors, specific halogen substitutions have been shown to be critical for potency. For example, in the 4-anilinoquinazoline series, a chlorine or bromine at the 3-position of the aniline ring often enhances inhibitory activity.[12][25] These halogens can form favorable interactions within the enzyme's active site and orient the molecule for optimal binding.[3]

-

Balancing Potency and Properties: SAR studies reveal a complex interplay. A substitution that increases potency might negatively impact solubility or metabolic stability. For example, replacing a chlorine with a more lipophilic bromine might increase binding affinity but lead to poor pharmacokinetic properties.[26] Therefore, drug development is an iterative process of multi-parameter optimization.[27]

The following table provides illustrative data on how halogen substitution can impact the physicochemical and biological properties of a hypothetical 4-anilinoquinazoline series targeting EGFR.

| Compound ID | Substitution (3'-position) | Calculated LogP | Aqueous Solubility (µg/mL) | EGFR IC₅₀ (nM) |

| QZ-H | H | 3.5 | 15.0 | 50 |

| QZ-F | F | 3.7 | 12.5 | 35 |

| QZ-Cl | Cl | 4.1 | 5.2 | 5 |

| QZ-Br | Br | 4.3 | 2.1 | 8 |

| QZ-I | I | 4.6 | <1.0 | 15 |

This table contains representative data compiled for illustrative purposes and does not represent a specific real-world compound series.

Experimental Determination of Physicochemical Properties

Accurate and reproducible measurement of physicochemical properties is fundamental to drug discovery.[8] The following are standardized protocols for key assessments.

Workflow for Physicochemical Property Assessment

Caption: Workflow for assessing physicochemical properties at different stages of drug discovery.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

This protocol describes the classic "shake-flask" method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.[28]

Rationale: This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a gold-standard value for lipophilicity that accounts for the compound's ionization state.

Materials & Equipment:

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Test compound (halogenated quinazoline)

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV detector

-

Glass vials

Procedure:

-

Phase Preparation: Mix equal volumes of n-octanol and PBS buffer (pH 7.4) and shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, add 1 mL of the pre-saturated PBS buffer and 1 mL of the pre-saturated n-octanol.

-

Spiking: Add a small aliquot of the compound stock solution (e.g., 10 µL) to the vial. The final concentration should be high enough for accurate detection but low enough to avoid solubility issues in either phase.

-

Equilibration: Cap the vial tightly and vortex for 1-2 hours at a consistent room temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial at >2000 x g for 15-30 minutes to ensure complete separation of the aqueous and organic layers.

-

Sampling & Analysis: Carefully withdraw an aliquot from both the top (n-octanol) and bottom (aqueous) layers.

-

Quantification: Determine the concentration of the compound in each phase using a validated HPLC method with a standard curve.

-

Calculation:

-

LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Self-Validation: Run a standard compound with a known LogD value in parallel to validate the experimental setup. Ensure the sum of the compound mass in both phases accounts for >95% of the initial mass added.

Protocol 2: Thermodynamic Aqueous Solubility Assay

This protocol determines the equilibrium solubility of a compound, which is essential for preclinical and formulation development.[13][29]

Rationale: By allowing the solid compound to equilibrate with the aqueous buffer over an extended period, this method measures the true solubility of the most stable crystalline form, avoiding the artificially high values that can result from supersaturated solutions in kinetic assays.

Materials & Equipment:

-

Solid test compound (crystalline powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaking incubator or rotator

-

Centrifuge or filtration unit (e.g., 0.45 µm PTFE filters)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Incubation: Add a known volume of PBS buffer (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time allows the solution to reach equilibrium.

-

Separation of Solid: After incubation, remove the vial and let it stand to allow the solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the sample at high speed (>10,000 x g) for 20 minutes or filter it through a low-binding 0.45 µm filter.

-

Analysis: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculation: The measured concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

Self-Validation: After the experiment, the remaining solid should be analyzed (e.g., by XRPD) to ensure that no phase change or degradation has occurred during the equilibration period.

Protocol 3: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a chromophore whose UV absorbance changes upon ionization.

Rationale: The method leverages Beer-Lambert's law. As the pH of the solution is titrated, the ratio of the ionized to the neutral species changes, leading to a shift in the UV-Vis spectrum. The inflection point of the absorbance vs. pH curve corresponds to the pKa.[28]

Materials & Equipment:

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

pH meter

-

Automated titrator or micropipettes

-

Aqueous buffers covering a wide pH range (e.g., pH 2 to 12)

-

Standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions

Procedure:

-

Compound Solution: Prepare a dilute solution of the halogenated quinazoline in water or a co-solvent system if solubility is low. The concentration should provide a measurable UV absorbance (typically in the 0.5-1.0 AU range).

-

Initial Scan: Adjust the solution to a starting pH (e.g., pH 2) and record the full UV-Vis spectrum.

-

Titration: Incrementally add small volumes of the base (e.g., NaOH) to the solution, recording both the precise pH and the full UV spectrum after each addition. Continue this process until the desired upper pH limit is reached (e.g., pH 12).

-

Data Analysis: Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plotting: Plot the absorbance at the chosen wavelength(s) against the measured pH. This will generate a sigmoidal curve.[28]

-

pKa Determination: The pKa is the pH value at the inflection point of the sigmoid curve. This can be determined graphically or by using non-linear regression analysis software.

Self-Validation: Calibrate the pH meter with at least two standard buffers before starting. The experiment should be performed at a constant temperature.

Case Study: Halogenated Quinazolines as EGFR Inhibitors

The development of EGFR inhibitors like gefitinib and erlotinib provides a classic example of the importance of halogenation. These drugs are 4-anilinoquinazolines that compete with ATP for binding to the EGFR kinase domain.

-

Gefitinib (Iressa®): Features a chlorine atom at the 3-position and a fluorine atom at the 2-position of the aniline ring. The chlorine atom is crucial for activity, fitting into a hydrophobic pocket in the active site. The fluorine provides additional modulation of electronic properties.

-

Erlotinib (Tarceva®): Possesses a 3-ethynylphenylamino group, but its development was informed by SAR studies of halogenated precursors.

The halogen substitutions in these molecules were not accidental; they were the result of meticulous optimization to balance potency, selectivity, and pharmacokinetic properties like oral bioavailability and metabolic stability.

Inhibitory Mechanism of Halogenated Quinazolines on EGFR Signaling

Caption: Halogenated quinazolines inhibit EGFR signaling by blocking ATP binding, preventing autophosphorylation and downstream pro-survival pathways.

Conclusion

Halogenation is a subtle yet powerful strategy in the design of quinazoline-based therapeutics. By judiciously selecting the type of halogen and its position on the scaffold, medicinal chemists can fine-tune critical physicochemical properties, including lipophilicity, solubility, and pKa. These modifications directly translate into altered pharmacokinetic profiles and target engagement, ultimately shaping the compound's therapeutic potential. A thorough understanding and precise experimental determination of these properties are indispensable for navigating the complex, multi-parameter optimization process that is modern drug discovery, transforming a promising chemical scaffold into a life-saving medicine.

References

-

Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link][1]

-

ResearchGate. (2024). Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship | Request PDF. Retrieved from [Link][25]

-

MDPI. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link][30]

-

MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Retrieved from [Link][31]

-

Bentham Open. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link][4]

-

PubMed. (2025). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Retrieved from [Link][7]

-

ResearchGate. (n.d.). Quinazoline‐Assisted ortho‐Halogenation with N‐Halosuccinimides through Pd(II)‐Catalyzed C(sp)−H Activation | Request PDF. Retrieved from [Link][32]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link][8]

-

PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link][2]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link][33]

-

PMC. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link][12]

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link][21]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link][28]

-

PMC. (n.d.). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Retrieved from [Link][34]

-

ResearchGate. (n.d.). Calculation of the pKa-values of condensed N-heterocycles to predict.... Retrieved from [Link][16]

-

MDPI. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link][35]

-

ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Retrieved from [Link][26]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. Retrieved from [Link][27]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link][14]

-

MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link][9]

-

ACS Publications. (2025). Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link][17]

-

ResearchGate. (n.d.). THEORETICAL BIO-SIGNIFICANCE EVALUATION OF QUINAZOLINE ANALOGUES. Retrieved from [Link][10]

-

PMC. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from [Link][11]

-

Google Patents. (n.d.). Quinazolines and their use as aurora kinase inhibitors. Retrieved from [36]

-

Reddit. (2024). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link][18]

-

SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Retrieved from [Link][5]

-

ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link][24]

-

PeerJ. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Retrieved from [Link][6]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link][19]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link][15]

-

MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link][37]

-

PMC. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link][3]

-

IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from [Link][20]

-

Vici Health Sciences. (2025). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link][22]

-

Netpharmalab. (2025). Stability Studies in Pharmaceuticals. Retrieved from [Link][23]

Sources

- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. scispace.com [scispace.com]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inventivapharma.com [inventivapharma.com]

- 9. mdpi.com [mdpi.com]

- 10. file.sdiarticle3.com [file.sdiarticle3.com]

- 11. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. reddit.com [reddit.com]

- 19. humiditycontrol.com [humiditycontrol.com]

- 20. iipseries.org [iipseries.org]

- 21. ema.europa.eu [ema.europa.eu]

- 22. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 23. netpharmalab.es [netpharmalab.es]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. ijper.org [ijper.org]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pharmaexcipients.com [pharmaexcipients.com]

- 30. mdpi.com [mdpi.com]

- 31. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Quinazoline synthesis [organic-chemistry.org]

- 34. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]